molecular formula C15H12N4O3S B402920 2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE

2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE

Cat. No.: B402920
M. Wt: 328.3g/mol
InChI Key: ZTDMUEPMXUFHQI-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzothiazol-2-yl-N’-(4-methoxy-3-nitro-benzylidene)-hydrazine is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzothiazol-2-yl-N’-(4-methoxy-3-nitro-benzylidene)-hydrazine typically involves the condensation reaction between benzothiazol-2-yl hydrazine and 4-methoxy-3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Benzothiazol-2-yl-N’-(4-methoxy-3-nitro-benzylidene)-hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could result in various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-Benzothiazol-2-yl-N’-(4-methoxy-3-nitro-benzylidene)-hydrazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzothiazol-2-yl-N’-(4-methoxybenzylidene)-hydrazine: Lacks the nitro group, which may result in different chemical and biological properties.

    N-Benzothiazol-2-yl-N’-(4-nitrobenzylidene)-hydrazine:

Uniqueness

N-Benzothiazol-2-yl-N’-(4-methoxy-3-nitro-benzylidene)-hydrazine is unique due to the presence of both the methoxy and nitro groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H12N4O3S

Molecular Weight

328.3g/mol

IUPAC Name

N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C15H12N4O3S/c1-22-13-7-6-10(8-12(13)19(20)21)9-16-18-15-17-11-4-2-3-5-14(11)23-15/h2-9H,1H3,(H,17,18)/b16-9+

InChI Key

ZTDMUEPMXUFHQI-CXUHLZMHSA-N

SMILES

COC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3S2)[N+](=O)[O-]

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3S2)[N+](=O)[O-]

Origin of Product

United States

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